2-({4-allyl-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide 2-({4-allyl-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 538337-38-1
VCID: VC14919721
InChI: InChI=1S/C21H22N4O2S2/c1-3-12-25-19(14-28-18-10-5-4-6-11-18)23-24-21(25)29-15-20(26)22-16-8-7-9-17(13-16)27-2/h3-11,13H,1,12,14-15H2,2H3,(H,22,26)
SMILES:
Molecular Formula: C21H22N4O2S2
Molecular Weight: 426.6 g/mol

2-({4-allyl-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide

CAS No.: 538337-38-1

Cat. No.: VC14919721

Molecular Formula: C21H22N4O2S2

Molecular Weight: 426.6 g/mol

* For research use only. Not for human or veterinary use.

2-({4-allyl-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide - 538337-38-1

Specification

CAS No. 538337-38-1
Molecular Formula C21H22N4O2S2
Molecular Weight 426.6 g/mol
IUPAC Name N-(3-methoxyphenyl)-2-[[5-(phenylsulfanylmethyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Standard InChI InChI=1S/C21H22N4O2S2/c1-3-12-25-19(14-28-18-10-5-4-6-11-18)23-24-21(25)29-15-20(26)22-16-8-7-9-17(13-16)27-2/h3-11,13H,1,12,14-15H2,2H3,(H,22,26)
Standard InChI Key UQZKQMWJBXBVIU-UHFFFAOYSA-N
Canonical SMILES COC1=CC=CC(=C1)NC(=O)CSC2=NN=C(N2CC=C)CSC3=CC=CC=C3

Introduction

2-({4-allyl-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide is a complex organic compound belonging to the class of triazole derivatives. These compounds are notable for their diverse biological activities, including antifungal, antibacterial, and anticancer properties. The unique structure of this compound integrates a triazole ring with an allyl group, a phenylsulfanyl group, and a methoxyphenyl group, suggesting significant potential for pharmacological effects.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Each step requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity. Analytical techniques like thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are used to monitor the progress and confirm the structure of intermediates.

Biological Activity and Potential Applications

Compounds containing triazole rings often exhibit significant biological activity due to their ability to form stable complexes with target biomolecules. This compound is being studied for its potential therapeutic effects against various diseases, leveraging its ability to interact with biological targets involved in cell signaling pathways. The presence of sulfur-containing groups enhances its potential interactions with biological targets, potentially leading to increased efficacy in therapeutic applications.

Potential ApplicationDescription
Antifungal ActivityAbility to inhibit fungal growth
Antibacterial ActivityPotential to inhibit bacterial growth
Anticancer ActivityPossible inhibition of cancer cell proliferation

Research Findings and Interaction Studies

In vitro studies using cell lines or microbial cultures are essential for assessing the interactions of this compound with biological macromolecules. These studies can reveal insights into its therapeutic potential and biological mechanisms. The compound's unique combination of sulfur-containing groups and methoxy substitution may enhance its biological efficacy compared to similar compounds.

Comparison with Similar Compounds

Several compounds share structural similarities with 2-({4-allyl-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide, including:

Compound NameStructural FeaturesUnique Attributes
5-(4-Chlorophenyl)-4H-triazoleContains a triazole ringKnown for antifungal activity
N-(3-Methoxyphenyl)-2-{[4-(3-methylphenyl)-5-{[(4-methylphenyl)sulfanyl]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetamideSimilar acetamide structureExhibits different biological activities
2-{[4-Allyl-5-anilinomethyl]-4H-triazol}Contains an allyl groupPotentially different pharmacological profiles

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator